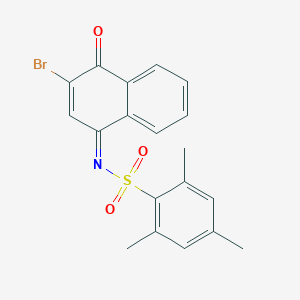![molecular formula C27H29NO5S B281301 Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBSAN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTBSAN is a naphthofuran-based molecule that has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of ROS levels, and the inhibition of cancer cell growth. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to have antimicrobial activity against various bacterial strains. However, the specific biochemical and physiological effects of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate may vary depending on the cell type and experimental conditions.
実験室実験の利点と制限
One of the advantages of using Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that can be easily synthesized using various methods. However, one of the limitations of using Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is the lack of knowledge about its specific mechanism of action and the potential side effects associated with its use.
将来の方向性
There are several future directions for the study of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, including the identification of its specific mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, the use of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in combination with other therapeutic agents may enhance its anti-inflammatory, anti-cancer, and anti-microbial activities. Further studies are needed to fully understand the potential of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate as a therapeutic agent.
In conclusion, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments, such as its potential therapeutic applications and ease of synthesis, further studies are needed to fully understand its specific mechanism of action and potential side effects.
合成法
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized using various methods, including the reaction of 2-tert-butyl-5-aminonaphtho[1,2-b]furan-3-carboxylic acid with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-tert-butyl-5-aminonaphtho[1,2-b]furan-3-carboxylic acid with 2,4,5-trimethylbenzenesulfonyl isocyanate in the presence of a base.
科学的研究の応用
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the growth of cancer cells, including prostate cancer and breast cancer cells. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C27H29NO5S |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
methyl 2-tert-butyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-15-12-17(3)22(13-16(15)2)34(30,31)28-21-14-20-23(26(29)32-7)25(27(4,5)6)33-24(20)19-11-9-8-10-18(19)21/h8-14,28H,1-7H3 |
InChIキー |
LWXGPSPPUNYPHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)